An In-depth Technical Guide to the Structure Elucidation of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
An In-depth Technical Guide to the Structure Elucidation of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Molecular Cage
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, often abbreviated as CP44, is a macrocyclic compound featuring a unique three-dimensional architecture.[1][2] Its structure consists of two diphenylmethane units bridged by two tetramethylene chains, incorporating four nitrogen atoms into the macrocyclic framework. This arrangement creates a defined internal cavity, making it an exemplary host molecule in the field of supramolecular chemistry.[3][4] The ability of this cyclophane to form host-guest complexes lends it significant potential in molecular recognition, catalysis, and the development of sophisticated drug delivery systems.[5][6]
The precise elucidation of its structure is paramount, as the conformation, cavity size, and electronic environment directly govern its function. For professionals in drug development, understanding this structure-function relationship is critical for designing novel molecular carriers or enzyme mimetics. This guide provides a comprehensive overview of the integrated analytical workflow required to confirm the synthesis and definitively characterize the structure of this important tetraazamacrocycle.
Part 1: Synthesis as the Foundation of Structural Analysis
The journey to elucidating a molecule's structure begins with its successful synthesis. The preparation of large macrocycles like 1,6,20,25-tetraaza[6.1.6.1]paracyclophane typically involves a high-dilution cyclization reaction to favor intramolecular ring-closing over intermolecular polymerization. A common strategy involves the reaction between a diamine-containing precursor and a dibromide linker.[5]
The causality behind using high-dilution conditions is rooted in reaction kinetics. By maintaining a very low concentration of reactants (e.g., 6.91 x 10⁻³ mol/L), the probability of two reactive ends of the same precursor chain finding each other is increased relative to the probability of two different molecules reacting.[5] This principle is a cornerstone of macrocycle synthesis.
Figure 1: General synthetic workflow for tetraazaparacyclophane synthesis.
Part 2: The Spectroscopic Toolkit for Structural Verification
Once synthesized, a battery of spectroscopic and analytical techniques is employed. Each method provides a unique piece of the structural puzzle, and their combined data provides a self-validating system for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for determining the connectivity and chemical environment of atoms in a solution-state molecule. Both ¹H and ¹³C NMR are indispensable.
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Expertise in Action: For a molecule like 1,6,20,25-tetraaza[6.1.6.1]paracyclophane, the symmetry of the structure is a key diagnostic feature in the NMR spectrum. We expect to see a relatively simple set of signals despite the molecule's large size (C₃₄H₄₀N₄).[1] The protons on the aromatic rings will be split into characteristic doublets (an AA'BB' system), while the protons on the tetramethylene bridges will appear as multiplets. The chemical shifts of protons near the nitrogen atoms are particularly informative.
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Trustworthiness through Correlation: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to validate the initial assignments. A COSY spectrum would confirm which protons are coupled (i.e., adjacent to each other), while an HSQC spectrum correlates each proton signal directly to its attached carbon atom. For complex derivatives, 2D ROESY-NMR can be used to determine through-space proximity of atoms, confirming the folding and conformation of the macrocycle.[7]
Experimental Protocol: ¹H NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should not have signals that overlap with key analyte resonances.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aliphatic region.
-
Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the atoms.
| Data Type | Expected Observation | Structural Inference |
| ¹H NMR | Aromatic signals (doublets) ~6.9-7.4 ppm. Aliphatic signals (multiplets) ~1.4-4.1 ppm.[3][6] | Confirms the presence of substituted benzene rings and the methylene bridges. |
| ¹³C NMR | Aromatic signals ~128-143 ppm. Aliphatic signals ~22-50 ppm.[3] | Corroborates the carbon skeleton and symmetry. |
| IR Spectroscopy | N-H stretch (if secondary amine) ~3300-3400 cm⁻¹. C-H (aromatic) stretch >3000 cm⁻¹. C-H (aliphatic) stretch <3000 cm⁻¹. C=C (aromatic) stretch ~1500-1600 cm⁻¹.[5] | Identifies key functional groups present in the molecule. |
| Mass Spectrometry | Molecular ion peak (e.g., [M+H]⁺) corresponding to the calculated molecular weight (C₃₄H₄₀N₄ ≈ 504.7 g/mol ).[1][2] | Confirms the molecular formula and overall composition. |
| Elemental Analysis | Found percentages of C, H, and N match the calculated values for C₃₄H₄₀N₄. | Validates the empirical formula of the compound. |
Table 1: Summary of expected analytical data for 1,6,20,25-tetraaza[6.1.6.1]paracyclophane and its derivatives.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check on the synthetic outcome. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula.
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Method Selection Rationale: For large, non-volatile molecules like this, soft ionization techniques are required to prevent fragmentation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal.[3] Often, the analysis is coupled with liquid chromatography (LC-MS/MS) to ensure the sample's purity is also assessed during the analysis.[8][9] This combined approach is a robust, high-throughput method suitable for routine analysis in a drug development pipeline.[8]
Elemental Analysis: The Classical Confirmation
Though a traditional technique, elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. A close match between the experimentally found percentages and the calculated values for the proposed structure (C₃₄H₄₀N₄) is a strong piece of corroborating evidence.[5]
Part 3: X-ray Crystallography: The Definitive Proof
While spectroscopy provides compelling evidence for the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[10] It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the molecule's absolute conformation.
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Insight into Function: The crystal structure can reveal critical details that spectroscopy cannot, such as the exact dimensions of the internal cavity and the orientation of the aromatic rings.[11] For tetraazamacrocycles, it can show how the nitrogen lone pairs are oriented, which is crucial for understanding their coordination chemistry with metal ions or guest molecules.[12][13][14] This information is invaluable for computational modeling and rational drug design.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth (The Crucial Step): High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a solvent from a saturated solution of the purified compound. Other techniques include vapor diffusion or cooling crystallization.
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Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, where it is cooled (e.g., to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam.
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Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to solve the structure (determine the positions of the atoms) and refine the model to fit the experimental data.
Figure 2: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of 1,6,20,25-tetraaza[6.1.6.1]paracyclophane is not a linear process but an integrated analytical strategy. It begins with a controlled synthesis and proceeds through a suite of spectroscopic methods that each provide complementary information. NMR spectroscopy maps the atomic connectivity, mass spectrometry confirms the molecular weight, and other analyses verify the composition. Finally, single-crystal X-ray crystallography offers the definitive, high-resolution picture of the molecule's three-dimensional architecture. For scientists in materials and drug development, mastering this workflow is essential for validating novel molecular designs and unlocking their full functional potential.
References
-
Yang, B., et al. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Synthetic Communications, 38(4), 530-536. [Link]
-
Henderson, W. R., et al. (2019). Self-Assembling [n.n]Paracyclophanes: A Structure–Property Relationship Study. The Journal of Organic Chemistry, 85(1), 57-65. [Link]
-
Fekete, M., et al. (2012). Coordination chemistry of amide-functionalised tetraazamacrocycles: structural, relaxometric and cytotoxicity studies. Dalton Transactions, 41(8), 2403-2413. [Link]
-
Butt, H., et al. (2014). Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1334, 58-66. [Link]
-
Krasinska, K. M., et al. Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]
-
Hayashida, O., et al. (2019). Synthesis of Branch-Type Cyclophane Tetramers Having a Multivalently Enhanced Guest-Binding Ability. Advances in Chemical Engineering and Science, 9, 76-86. [Link]
-
Jansen, G., et al. (2020). Improved profiling of polyamines using two-dimensional gas chromatography mass spectrometry. Metabolomics, 16(1), 10. [Link]
-
Odashima, K., et al. (1992). pH-Responsive Molecular Recognition by a Water-soluble Cyclophane Bearing L-Aspartate Moieties. Chemistry Letters, 21(9), 1685-1688. [Link]
-
Ducros, V., et al. (2009). Determination of dansylated polyamines in red blood cells by liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 390(1), 27-32. [Link]
-
PubChem. (n.d.). 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane. PubChem Compound Summary for CID 5231738. [Link]
-
Hayashida, O., et al. (2016). A comparative study on inclusion complexation of substituted anilinonaphthalene sulfonic acids with 1,6,20,25-tetraaza[6.1.6.1]-paracyclophane and β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 86, 129-137. [Link]
-
Aree, T., et al. (2021). Crystal structure of 3,14-diethyl-2,6,13,17-tetraazoniatricyclo[16.4.0.0]docosane tetrachloride tetrahydrate from synchrotron X-ray data. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209-213. [Link]
-
Aree, T., et al. (2021). Crystal structure of 3,14-diethyl-2,6,13,17-tetraazoniatricyclo[16.4.0.07,12]docosane tetrachloride tetrahydrate from synchrotron X-ray data. National Center for Biotechnology Information. [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
Sources
- 1. 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane | C34H40N4 | CID 5231738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis of Branch-Type Cyclophane Tetramers Having a Multivalently Enhanced Guest-Binding Ability [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of dansylated polyamines in red blood cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Coordination chemistry of amide-functionalised tetraazamacrocycles: structural, relaxometric and cytotoxicity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of 3,14-diethyl-2,6,13,17-tetraazoniatricyclo[16.4.0.07,12]docosane tetrachloride tetrahydrate from synchrotron X-ray data - PMC [pmc.ncbi.nlm.nih.gov]
